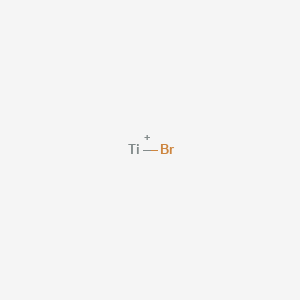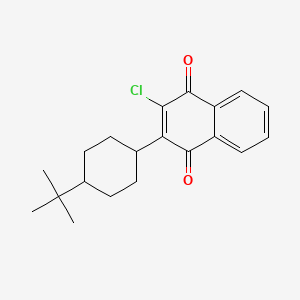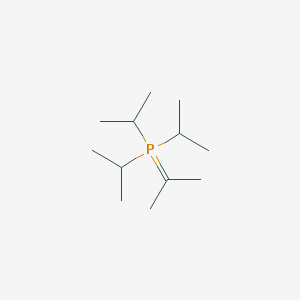
Tri(propan-2-yl)(propan-2-ylidene)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri(propan-2-yl)(propan-2-ylidene)-lambda~5~-phosphane is a chemical compound characterized by its unique structure, which includes three propan-2-yl groups and a propan-2-ylidene group attached to a lambda5-phosphane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tri(propan-2-yl)(propan-2-ylidene)-lambda~5~-phosphane typically involves the reaction of propan-2-yl halides with a phosphane precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran and dichloromethane. The reaction temperature is maintained at a moderate level to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and high yield. The final product is typically purified through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Tri(propan-2-yl)(propan-2-ylidene)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphane oxides.
Reduction: Reduction reactions can convert it into lower oxidation state phosphane derivatives.
Substitution: It can participate in substitution reactions where one or more of the propan-2-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphane oxides.
Reduction: Lower oxidation state phosphane derivatives.
Substitution: Various substituted phosphane compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Tri(propan-2-yl)(propan-2-ylidene)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: Research into its potential biological activities is ongoing, particularly in enzyme inhibition studies.
Medicine: Its derivatives are being explored for potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of Tri(propan-2-yl)(propan-2-ylidene)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and metal ions. The compound can form stable complexes with metal ions, which can alter the reactivity and properties of the metal center. In biological systems, it may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation.
Comparación Con Compuestos Similares
Similar Compounds
Tri(propan-2-yl)phosphane: Lacks the propan-2-ylidene group.
Tri(methyl)phosphane: Contains methyl groups instead of propan-2-yl groups.
Tri(phenyl)phosphane: Contains phenyl groups instead of propan-2-yl groups.
Uniqueness
Tri(propan-2-yl)(propan-2-ylidene)-lambda~5~-phosphane is unique due to the presence of both propan-2-yl and propan-2-ylidene groups, which confer distinct steric and electronic properties. This makes it a versatile ligand in coordination chemistry and a valuable compound in various synthetic applications.
Propiedades
Número CAS |
92209-04-6 |
|---|---|
Fórmula molecular |
C12H27P |
Peso molecular |
202.32 g/mol |
Nombre IUPAC |
tri(propan-2-yl)-propan-2-ylidene-λ5-phosphane |
InChI |
InChI=1S/C12H27P/c1-9(2)13(10(3)4,11(5)6)12(7)8/h9-11H,1-8H3 |
Clave InChI |
ONDRVMYGHWLUJE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)P(=C(C)C)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


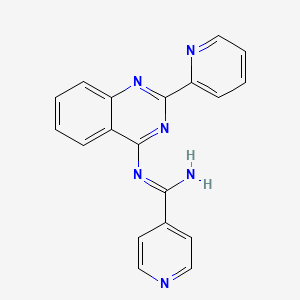
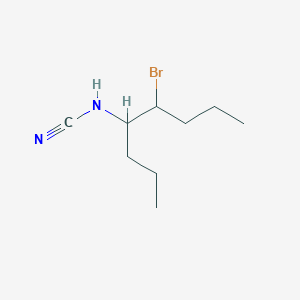
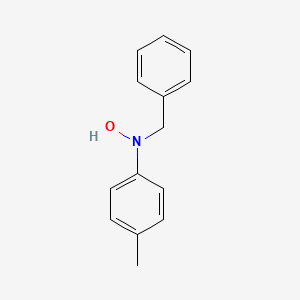
![3-Methyl-6-pyridin-4-ylimidazo[2,1-b][1,3]thiazole](/img/structure/B14349544.png)

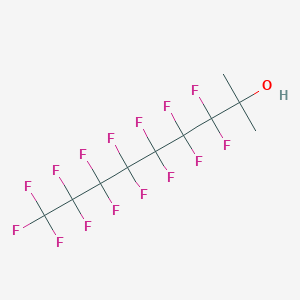
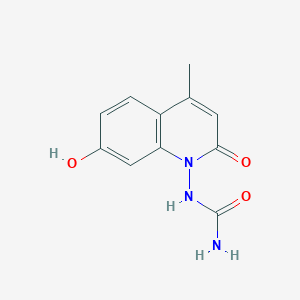
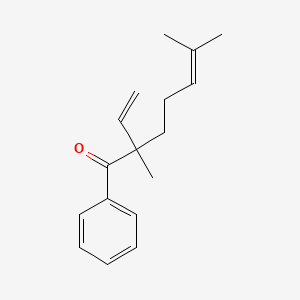
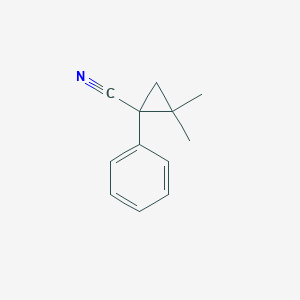
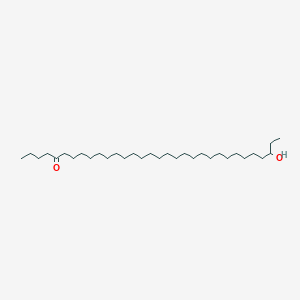
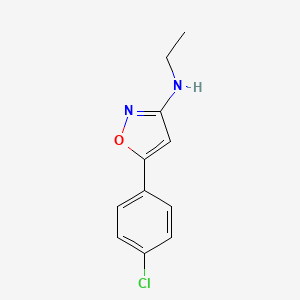
![2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14349630.png)
